Morellinol

Diabetes Enzyme Inhibition Molecular Docking

Morellinol is a naturally occurring caged-tetraprenylated xanthone , classified within the pyranoxanthone class of organic compounds. It is isolated from species of the Garcinia genus, notably Garcinia morella and Garcinia hanburyi.

Molecular Formula C33H38O7
Molecular Weight 546.6 g/mol
Cat. No. B12102379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorellinol
Molecular FormulaC33H38O7
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C
InChIInChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3/b18-10+
InChIKeyUWZMGTSPGQXAAP-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Morellinol Technical Overview: Caged Xanthone Structural and Biological Baseline for Scientific Procurement


Morellinol is a naturally occurring caged-tetraprenylated xanthone [1], classified within the pyranoxanthone class of organic compounds [2]. It is isolated from species of the Garcinia genus, notably Garcinia morella and Garcinia hanburyi [1]. The compound possesses a complex, polycyclic molecular architecture with a molecular weight of approximately 546.6 g/mol and features several functional groups that contribute to its distinct chemical and biological profile [3]. Morellinol has been identified as a bioactive constituent in plant extracts and has been the subject of computational and in vitro studies aimed at elucidating its potential therapeutic applications [4].

Why Morellinol Cannot Be Substituted by Generic Xanthones or Flavones in Critical Assays


The class of caged-tetraprenylated xanthones, while sharing a core scaffold, exhibits profound functional divergence due to minor structural modifications. Specifically, the progressive oxidation at the C29 center of the xanthone nucleus differentiates Morellinol from its closely related analogs, morellin (an aldehyde) and morellic acid (a carboxylic acid) [1]. This single oxidative difference fundamentally alters the compound's electrostatic profile, hydrogen-bonding capacity, and, consequently, its molecular target interactions. Furthermore, comparisons to common flavones or generic antioxidants are invalid, as the unique caged, polycyclic architecture of Morellinol is essential for its observed binding affinity to specific enzymatic pockets [2]. Generic substitution or use of in-class analogs without precise structural consideration will fail to replicate the specific activity profile, leading to erroneous conclusions in target validation and mechanism-of-action studies.

Quantitative Comparative Evidence for Morellinol: Differentiation from Structural Analogs and Standard Inhibitors


Morellinol Demonstrates Superior In Silico Binding Affinity for α-Glucosidase Compared to Phentolamine

In a computational study evaluating the anti-diabetic potential of bioactive compounds, Morellinol was identified as the best binder to the α-glucosidase enzyme target. Its binding affinity was compared directly against phentolamine, another high-affinity compound identified in the same screen [1].

Diabetes Enzyme Inhibition Molecular Docking

Morellinol's C29 Oxidation State Defines a Distinct SAR Node Differentiating it from Morellin and Morellic Acid

Morellinol, morellin, and morellic acid form a biochemical oxidation series. Morellinol represents the intermediate oxidation state (primary alcohol) at the C29 position, which is a key determinant of the compound's overall biological activity and synthetic handleability [1]. This position is an aldehyde in morellin and a carboxylic acid in morellic acid [1].

Structure-Activity Relationship Xanthone Chemistry Medicinal Chemistry

Predicted ADMET Profile of Morellinol Suggests Potential for CNS Exposure Unconfirmed for Closely Related Analogs

Computational ADMET prediction for Morellinol indicates a capacity to cross the blood-brain barrier (BBB), a property that is not uniformly reported for all caged xanthones. This predicted characteristic is quantified by a specific model score [1].

Pharmacokinetics Drug-likeness Blood-Brain Barrier

Validated Research and Development Application Scenarios for Morellinol


Type 2 Diabetes Drug Discovery: α-Glucosidase Inhibitor Screening and Hit-to-Lead Optimization

Based on the in silico evidence showing a superior binding affinity of −7.3 kcal/mol for α-glucosidase over phentolamine (−7.1 kcal/mol) [1], Morellinol is a high-priority hit compound for diabetes research programs. It is ideally suited for in vitro validation of enzyme inhibition, followed by structure-activity relationship (SAR) studies. Its distinct C29 alcohol functional group [2] allows for targeted medicinal chemistry modifications to improve potency, selectivity, and pharmacokinetic properties beyond the initial hit. The compound's predicted ability to cross the blood-brain barrier [3] also opens avenues for exploring its effects on central regulation of glucose homeostasis.

Chemical Biology Tool Compound: Probing the Caged Xanthone Oxidation SAR Axis

Morellinol occupies a critical middle position in the oxidation sequence from morellin (aldehyde) to morellic acid (carboxylic acid) at the C29 center [2]. This unique placement makes it an essential tool for chemical biologists investigating the functional consequences of this specific structural variation on target binding and cellular activity. Researchers can use Morellinol as a reference standard to benchmark the activity of its oxidized and reduced analogs, thereby precisely mapping the pharmacophoric requirements of the caged xanthone scaffold.

Neuroscience Target Engagement Studies: Preliminary CNS Permeability Assays

The positive computational prediction for blood-brain barrier permeability (admetSAR score of 0.6500) [3] supports the prioritization of Morellinol in early-stage neuroscience-focused drug discovery. It is a strong candidate for in vitro permeability assays (e.g., PAMPA-BBB or Caco-2) to confirm its CNS exposure potential. Unlike related analogs with unknown or negative predictions, Morellinol offers a data-driven starting point for projects targeting neurological disorders or brain cancers.

Natural Product Derivative Synthesis: Alcohol-Functionalized Scaffold for Prodrug Design

The presence of a primary alcohol at the C29 position of Morellinol [2] provides a versatile chemical handle for synthetic derivatization that is not available in morellin (aldehyde) or morellic acid (acid). This allows for the synthesis of a distinct set of analogs, including esters, ethers, and carbamates, which can be used to explore prodrug strategies or to fine-tune physicochemical properties like solubility and lipophilicity. This specific synthetic accessibility makes Morellinol the preferred starting material for a specific branch of caged xanthone analog generation.

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